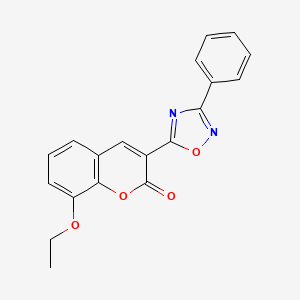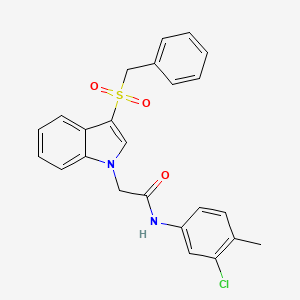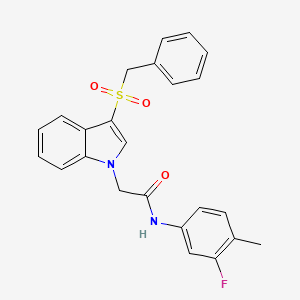![molecular formula C17H17N5OS B6510793 1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine CAS No. 1093127-91-3](/img/structure/B6510793.png)
1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, substituted with a pyridin-2-yl group and a 5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates has been described, which utilizes easily accessible N-hetaryl ureas and alcohols . Another study reported the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridin-2-yl and thiophen-2-yl groups are aromatic, contributing to the stability of the molecule. The piperazine ring provides a basic character to the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Also, the protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. As an organic compound, it is likely to be soluble in organic solvents. Its reactivity would be influenced by the presence of the pyridin-2-yl, thiophen-2-yl, and piperazine groups .科学的研究の応用
PTP has been studied for its potential use in drug design, drug delivery, and other biomedically related applications. The compound has been investigated for its ability to act as a drug transporter, as well as its ability to bind to and activate certain biological pathways. PTP has also been studied for its potential use in organic synthesis, and as an intermediate in drug synthesis. Additionally, PTP has been investigated for its ability to act as a catalyst in various organic reactions.
作用機序
The mechanism of action of PTP is not yet fully understood. However, it is known that the compound is able to bind to and activate certain biological pathways. It is also believed that PTP is able to act as a drug transporter, allowing for the efficient delivery of drugs to target sites. Additionally, PTP has been shown to act as a catalyst in various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTP are not yet fully understood. However, the compound has been investigated for its potential use in drug design, drug delivery, and other biomedically related applications. Additionally, PTP has been studied for its ability to act as a drug transporter, and its ability to bind to and activate certain biological pathways.
実験室実験の利点と制限
The use of PTP in laboratory experiments has several advantages. For example, the compound is highly reactive and can be used in both aqueous and organic solvents. Additionally, PTP is a versatile molecule that can be used in various scientific research applications. Furthermore, the compound has been investigated for its potential use in organic synthesis and as an intermediate in drug synthesis.
However, there are also some limitations to the use of PTP in laboratory experiments. The compound is highly reactive, which can lead to unexpected results. Additionally, the mechanism of action of PTP is not yet fully understood, and there is limited information available regarding its biochemical and physiological effects.
将来の方向性
The potential applications of PTP are vast, and there are numerous future directions that can be explored. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further studies could be conducted to investigate the potential use of PTP in drug design, drug delivery, and other biomedically related applications. Furthermore, the compound could be studied for its potential use in organic synthesis, and as an intermediate in drug synthesis. Finally, further research could be conducted to investigate the potential use of PTP as a catalyst in various organic reactions.
合成法
PTP is typically synthesized using a two-step reaction involving the condensation of a pyridine-2-ylthiophene-3-carbonyl chloride and a piperazine derivative. The first step involves the formation of a pyridine-2-ylthiophene-3-carbonyl chloride from a pyridine-2-ylthiophene-3-carbonyl bromide and a chloride source. The second step involves the condensation of the pyridine-2-ylthiophene-3-carbonyl chloride and a piperazine derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
特性
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(14-12-13(19-20-14)15-4-3-11-24-15)22-9-7-21(8-10-22)16-5-1-2-6-18-16/h1-6,11-12H,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFCGHMATYNIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6510715.png)

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6510728.png)
![7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510729.png)
![6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510732.png)
![methyl 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B6510736.png)
![1-methanesulfonyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6510751.png)
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510770.png)
![8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510772.png)
![1-(4-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510774.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510781.png)


![N-(2,6-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510829.png)